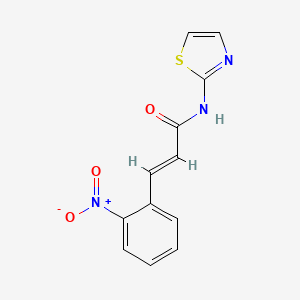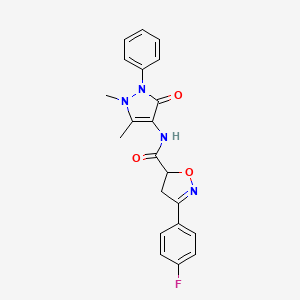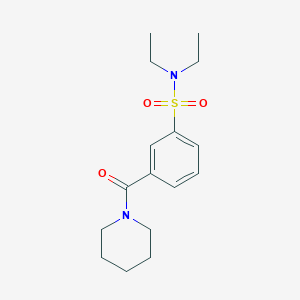
N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for use in various research fields.
科学的研究の応用
N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurobiology, this compound has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In cardiovascular research, this compound has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of thioredoxin reductase, an enzyme that plays a key role in cellular redox homeostasis. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, this compound has been shown to inhibit the growth and metastasis of various cancer cells.
実験室実験の利点と制限
N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized in large quantities. This compound has also been shown to exhibit low toxicity in animal models, making it a safer alternative to other thiourea derivatives. However, this compound has some limitations for use in lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions, which may limit its bioavailability. In addition, this compound has a short half-life in vivo, which may limit its efficacy in certain applications.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the efficacy of this compound in various disease models and to explore its potential applications in clinical settings.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. This compound exhibits a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. This compound has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in clinical settings.
合成法
The synthesis of N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 4-methoxyphenyl isothiocyanate with 2-phenylethylamine in the presence of a base. The reaction proceeds via the formation of an intermediate isothiouronium salt, which undergoes rearrangement to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of base, solvent, and temperature.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-19-15-9-7-14(8-10-15)18-16(20)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVXGLDJTMUNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)

![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)

![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)



